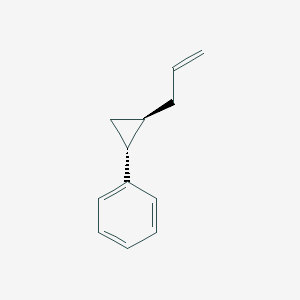

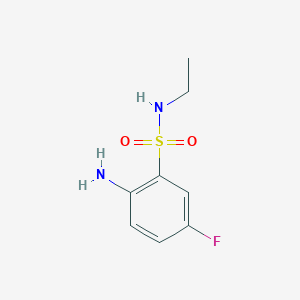

![molecular formula C15H21N3O2S2 B2872272 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide CAS No. 1797591-75-3](/img/structure/B2872272.png)

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide” is a compound that has been synthesized and characterized in various studies . It is a derivative of benzothiazole, a heterocyclic compound with a wide range of properties and applications .

Synthesis Analysis

The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The compound was evaluated for anti-inflammatory activity. Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound were analyzed using various techniques. The compound was characterized via 1H, 13C, UV, IR, and mass spectral data .科学的研究の応用

Antiallergic Agents

Compounds with structures similar to "N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide" have been synthesized and evaluated for their antiallergic properties. For instance, a study found that methane- and ethanesulfonamide derivatives showed potent activity in preventing systemic anaphylaxis in guinea pigs. One compound, identified as FK613, was selected for further development as a novel antiallergic agent due to its favorable pharmacological profile (Shigenaga et al., 1993).

Carbonic Anhydrase Inhibition

Sulfonamides incorporating various moieties such as aroylhydrazone, piperidinyl, and sulfone have been investigated as inhibitors of carbonic anhydrases, which are enzymes involved in various physiological and pathological processes. These compounds showed significant inhibitory activity against several human carbonic anhydrase isozymes, suggesting their potential in developing therapies for conditions associated with these enzymes (Alafeefy et al., 2015).

作用機序

Target of Action

The primary target of this compound is the Cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. The compound’s interaction with its targets and the resulting changes are still under investigation.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins. This disruption of the pathway leads to a decrease in the production of prostaglandins, reducing inflammation and pain.

Result of Action

The molecular and cellular effects of the compound’s action result in a reduction of inflammation and pain. Specifically, the compound has been shown to inhibit COX-1, leading to a decrease in the production of prostaglandins . This results in a reduction of inflammation and pain.

将来の方向性

特性

IUPAC Name |

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S2/c1-2-22(19,20)16-11-12-7-9-18(10-8-12)15-17-13-5-3-4-6-14(13)21-15/h3-6,12,16H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWUCTZLBNDMSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1CCN(CC1)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

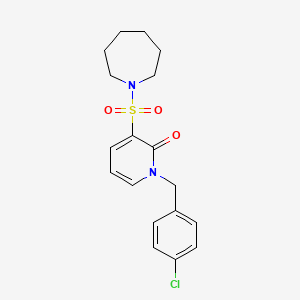

![2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2872189.png)

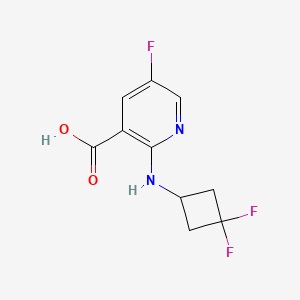

![N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]butane-1-sulfonamide](/img/structure/B2872193.png)

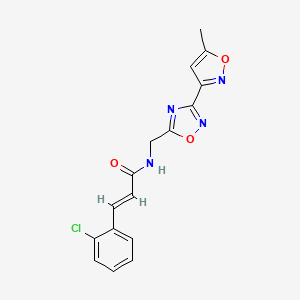

![N-(2,3-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2872195.png)

![N1-butyl-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2872200.png)

![8-(1-Benzothiophene-2-carbonyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B2872202.png)

![N-[(2-chlorophenyl)(3-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2872204.png)

![Propyl 4-[(3-chloro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2872207.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2872211.png)